Fluorescin

Description

Historical Context of Fluorescein (B123965) Discovery and Early Applications

The history of fluorescent dyes is intrinsically linked to the discovery and development of fluorescein. Its synthesis marked a significant step in the creation of synthetic fluorophores. biotium.comfluorofinder.com

Adolf von Baeyer's Initial Synthesis and Naming (1871)

The synthesis of fluorescein was first achieved in 1871 by the German chemist Adolf von Baeyer. wikipedia.orgbiotium.comwikipedia.orgchemicalbook.com He synthesized this compound by the condensation of phthalic anhydride (B1165640) and resorcinol (B1680541), typically in the presence of an acid catalyst such as zinc chloride or methanesulfonic acid. wikipedia.orgbiotium.comchemicalbook.comnih.gov Baeyer initially named the compound "resorcinphthalein," reflecting its synthesis from resorcinol and phthalic anhydride. biotium.comwikipedia.org The name "fluorescein" came into use later, around 1878, due to its striking fluorescence. wikipedia.org

Evolution of Fluorescent Dyes and the Role of Fluorescein

Fluorescein's discovery was a pivotal moment in the evolution of fluorescent dyes. It served as the foundational structure for a wide array of subsequent xanthene-based fluorophores, including well-known dyes like rhodamine and Alexa Fluor® dyes. biotium.com The development of these derivatives aimed to address limitations of early dyes, such as autofluorescence from tissues in certain emission wavelengths, leading to the creation of dyes with longer emission wavelengths and improved properties like increased solubility and photostability. biotium.com The widespread adoption of fluorescence-based techniques in research is a testament to the importance of these dyes, with innovations continually driving the development of optimized fluorophores for advanced analyses. fluorofinder.com

Emergence in Biological Research: Immunofluorescence (Albert Coons, 1941)

While discovered in the 19th century, the application of fluorescein in biological research became prominent decades later. biotium.com A significant breakthrough occurred in 1941 when American physician Albert Coons and his colleagues pioneered the method of immunofluorescence. wikipedia.orgbiotium.comoup.comabcam.comstainsfile.comantibodiesinc.com They successfully labeled the immunoglobulin fraction of an antiserum with fluorescein to visualize specific antigens in tissue sections using fluorescence microscopy. oup.comabcam.comantibodiesinc.com This groundbreaking technique, which allowed for the visualization of proteins in animal tissue by conjugating antibodies to fluorescein, laid the foundation for modern immunofluorescence and revolutionized the ability to locate and study molecules within cells and tissues. biotium.comabcam.comantibodiesinc.com

Scope and Significance of Fluorescein in Contemporary Academic Research

Fluorescein and its derivatives remain indispensable tools in contemporary academic research across various fields. Its intense fluorescence and versatility contribute to its widespread use. researchgate.net

In biological and medical research, immunofluorescence staining, which originated with fluorescein-labeled antibodies, is a powerful and widely used technique for visualizing the distribution and localization of specific proteins, antigens, and cellular structures within cells and tissues. abcam.comantibodiesinc.com This technique provides insights into molecular processes, functions, and disease mechanisms. abcam.com Fluorescent microscopy, often utilizing fluorescein-conjugated species or biomarkers, enables the identification of microorganisms or cellular components, such as proteins in immunohistological staining. researchgate.netnih.gov

Beyond biological imaging, fluorescein is used as a fluorescent tracer in numerous applications, including in dye lasers as a gain medium and in dye tracing. wikipedia.orgfishersci.co.uk Its ability to detect and visualize substances at very low concentrations underscores its utility in chemistry, forensics, and environmental science. researchgate.net The development of novel fluorescein-based fluorescence probes continues, with strategies focusing on creating probes that are almost nonfluorescent until they interact with target molecules, becoming highly fluorescent upon binding or reaction. acs.org

Structural Basis for Fluorescent Properties of Fluorescein

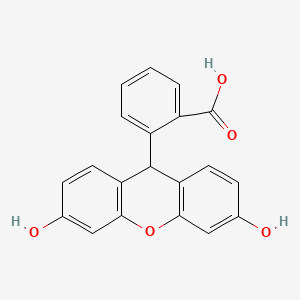

The fluorescent properties of fluorescein are directly linked to its chemical structure. Fluorescein is based on the xanthene tricyclic structural motif. wikipedia.org This xanthene core, a multi-ring aromatic system, is the primary chromophore and fluorophore responsible for its fluorescence. caymanchem.comresearchgate.net

The molecule's structure includes a rigid planar fused three-ring system. caymanchem.com Fluorescein also contains a carboxyl phenyl group. researchgate.netinstras.com In the molecule of fluorescein, the carboxyl phenyl is almost perpendicular to the xanthene ring, and therefore is not conjugated to the xanthene group. researchgate.netinstras.com This structural arrangement contributes to its fluorescent characteristics. Chemical modifications, particularly substitutions off the C-5 or C-6 positions of the lower aromatic ring, can introduce reactivity towards specific functional groups in biomolecules, enabling the labeling of proteins and nucleic acids. caymanchem.com Fluorescein isothiocyanate (FITC), a common derivative, is formed by functionalizing fluorescein with an isothiocyanate group, which is reactive towards nucleophiles like amine and sulfhydryl groups found in proteins. caymanchem.comwikipedia.org

Fluorescein exhibits pH-dependent absorption and emission due to its ionization equilibrium, with a pKa of 6.4. wikipedia.orgwordpress.com The fluorescence is most intense in alkaline solutions where the deprotonated form is prevalent. wikipedia.orgresearchgate.net The molecule can exist in different structural forms depending on the pH, including the protonated cation, neutral quinoid molecule, neutral lactonic molecule, monoanion, and dianion. instras.com Only the monoanion and dianion species are significantly fluorescent. researchgate.net

Fluorescein has an absorption maximum typically around 494-495 nm and an emission maximum around 512-520 nm in water, resulting in a characteristic yellow-green fluorescence. wikipedia.orgwikipedia.orgwordpress.comnih.gov The fluorescence lifetime of fluorescein is approximately 4.16 ns, and it has a high quantum yield, indicating an efficient fluorescence process. nih.gov

| Property | Value (in water/alkaline solution) | Source |

| Absorption Maximum | 494-495 nm | wikipedia.orgwikipedia.orgwordpress.com |

| Emission Maximum | 512-520 nm | wikipedia.orgwikipedia.orgwordpress.comnih.gov |

| pKa | 6.4 | wikipedia.orgwordpress.com |

| Fluorescence Lifetime | ~4.16 ns | nih.gov |

| Quantum Yield | ~0.86 | nih.gov |

Note: Values can vary slightly depending on the solvent and conditions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURGITYSBWUQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075430 | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] | |

| Record name | Fluorescin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

518-44-5 | |

| Record name | Fluorescin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES5WQ31089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Chemical Modification Methodologies for Fluorescein and Its Derivatives

Established Synthetic Pathways and Enhancements

The primary synthetic route for fluorescein (B123965) involves a condensation reaction between phthalic anhydride (B1165640) and resorcinol (B1680541). wikipedia.orgalfa-chemistry.comfishersci.ca This process, a type of Friedel-Crafts reaction, typically requires acidic conditions and often utilizes catalysts to facilitate the reaction.

The classic synthesis of fluorescein is a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol in the presence of an acid catalyst. wikipedia.orgalfa-chemistry.comfishersci.ca This reaction results in the formation of the xanthene ring system characteristic of fluorescein. The reaction generally proceeds by the electrophilic attack of an activated phthalic anhydride species on the electron-rich resorcinol rings.

Various catalysts have been employed to enhance the efficiency of the Friedel-Crafts synthesis of fluorescein. Zinc chloride is a commonly used catalyst in the reaction between phthalic anhydride and resorcinol. fishersci.caicm.edu.pl Other acidic catalysts, such as methanesulfonic acid or ferric hydrogensulphate, can also catalyze this reaction. nih.govuni.lufishersci.ca Niobium pentachloride has also been investigated as a catalyst for similar reactions.

Microwave-assisted synthesis offers a route to potentially improve reaction rates and yields in fluorescein synthesis compared to conventional heating methods. fishersci.cabibliotekanauki.plresearchgate.net This technique involves irradiating the reaction mixture with microwaves, which can lead to rapid and efficient heating. Studies have compared conventional and microwave-based synthesis of fluorescein, characterizing the resulting dyes using techniques like UV-Visible and FTIR spectroscopy. icm.edu.plbibliotekanauki.pl Microwave-assisted solid-phase synthesis has also been utilized for the preparation of fluorescein-labelled peptides. thieme-connect.comthieme-connect.com

In line with green chemistry principles, deep eutectic solvents (DESs) have emerged as environmentally friendly alternatives for chemical synthesis. scispace.comresearchgate.netacs.orgnih.gov A facile and green approach for the synthesis of fluorescein has been reported using DESs. scispace.comresearchgate.net This method involves inexpensive, reusable, and biodegradable DESs, such as a mixture of choline (B1196258) chloride and zinc chloride in a specific ratio, which can act as both the solvent and the catalyst for the reaction between phthalic anhydride and resorcinol. scispace.comresearchgate.net This approach can provide an efficient and environmentally conscious route for dye preparation. scispace.com

Rational Design and Synthesis of Fluorescein Derivatives

The rational design and synthesis of fluorescein derivatives involve modifying the core fluorescein structure to introduce specific functional groups, thereby altering its chemical and physical properties, particularly its reactivity and spectral characteristics. wikipedia.orgnih.govfishersci.ca

Fluorescein isothiocyanate (FITC) is a widely used derivative of fluorescein, functionalized with an isothiocyanate group (-N=C=S). wikipedia.orgfishersci.cawikipedia.org This functional group makes FITC reactive towards nucleophiles, particularly amine and sulfhydryl groups on biomolecules such as proteins. wikipedia.org FITC is typically available as a mixture of isomers, fluorescein 5-isothiocyanate and fluorescein 6-isothiocyanate. wikipedia.org It is synthesized by functionalizing the fluorescein molecule with an isothiocyanate reactive group, replacing a hydrogen atom on one of the rings. wikipedia.org

Another common class of amine-reactive fluorescein derivatives includes those functionalized with an N-hydroxysuccinimide (NHS) ester group, such as NHS-fluorescein. alfa-chemistry.comwikipedia.orguni-lj.si The NHS ester group is highly reactive towards primary amines. wikipedia.orguni-lj.si NHS-fluorescein offers greater specificity towards primary amines compared to FITC in the presence of other nucleophiles and forms a more stable conjugate after labeling. wikipedia.orguni-lj.si NHS-fluorescein is activated with the N-hydroxysuccinimidyl-ester functional group. uni-lj.si

Carboxyfluorescein and its Succinimidyl Ester

Carboxyfluorescein (CF) is a fluorescein derivative commonly used as a fluorescent probe. mdpi.comencyclopedia.pub A mixture of 5- and 6-carboxyfluorescein (B556484) can be activated with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to yield the corresponding succinimidyl esters. nih.govacs.org This reaction produces a mixture of regioisomers, which can be separated to obtain the 5- and 6-succinimidyl esters in high purity, often exceeding 98%. nih.govacs.org

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent cell staining dye that is cell-permeable and covalently couples to intracellular molecules, particularly lysine (B10760008) residues and other amine sources, via its succinimidyl group. wikipedia.org This covalent coupling leads to long-term retention of the fluorescent CFSE within cells. wikipedia.org CFSE is often confused with carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). wikipedia.orgwikipedia.org CFDA-SE is more hydrophobic and cell-permeable due to the presence of acetate (B1210297) groups, which are cleaved by intracellular esterases to form the fluorescent CFSE. wikipedia.orgwikipedia.org

Phosphoramidite (B1245037) Reagents (e.g., 6-FAM Phosphoramidite) for Oligonucleotide Labeling

Phosphoramidite reagents containing protected fluorescein are utilized in oligonucleotide synthesis for the preparation of fluorescein-labeled oligonucleotides. wikipedia.org A widely used example is 6-FAM phosphoramidite (6-fluorescein phosphoramidite), which is derived from the single pure isomer of 6-carboxyfluorescein. biosearchtech.comlumiprobe.comlumiprobe.com This reagent is commonly used to add a green-blue fluorescent dye to the 5' end of an oligonucleotide. biosearchtech.com The linkage to the amidite is typically via a C6 aminohexanol spacer. lumiprobe.comlumiprobe.com

Labeling oligonucleotides with 6-FAM phosphoramidite involves standard automated DNA synthesis procedures. glenresearch.com After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. glenresearch.com Purification of the labeled oligonucleotide can be achieved using techniques like cartridge purification, which exploits the lipophilic dimethoxytrityl (DMT) group often attached to the 5' end of the oligonucleotide during synthesis. glenresearch.comresearchgate.net This allows for the separation of the DMT-on labeled product from truncated sequences. glenresearch.comresearchgate.net

Pentafluorophenyl and Tetrafluorophenyl Esters

Pentafluorophenyl (PFP) esters and tetrafluorophenyl (TFP) esters are types of activated esters derived from pentafluorophenol (B44920) and tetrafluorophenol, respectively. wikipedia.orglumiprobe.comlumiprobe.com These esters are valuable reagents for conjugating fluorophores, including fluorescein, to primary amines in biomolecules. wikipedia.orglumiprobe.com They form stable amide bonds with amines. lumiprobe.comlumiprobe.com

PFP esters of 5- and 6-carboxyfluorescein can be prepared by activating a mixture of the carboxyfluorescein isomers with EDC in the presence of pentafluorophenol. nih.govacs.org Similar to the succinimidyl esters, the resulting regioisomeric mixture can be separated to obtain the pure 5- and 6-pentafluorophenyl esters. nih.govacs.org

TFP esters are considered more stable than NHS esters under basic pH conditions typically used for reactions with amines and are also less susceptible to spontaneous hydrolysis. lumiprobe.comlumiprobe.comresearchgate.net This enhanced stability makes them advantageous for certain labeling applications. researchgate.net

Derivatives with Aldehyde or Ester Groups on Xanthene Ring and Benzene (B151609) Moiety

Fluorescein derivatives can be synthesized by introducing aldehyde or ester groups onto the xanthene ring and the benzene moiety. iscientific.org The synthesis of mono- and dialdehyde (B1249045) fluorescein is a primary step in generating certain fluorescein derivatives. researchgate.net These aldehydes can then be reacted with various amine-based moieties, such as hydrazines or aniline (B41778) derivatives, to form Schiff base compounds. researchgate.net Schiff bases are well-known in synthetic chemistry for the development of small molecule drugs and chemosensors. researchgate.netespublisher.com

Esterification reactions can also be performed on the fluorescein structure. iscientific.org For instance, fluorescein can be connected to cyclodextrins through an ester bond. beilstein-journals.org This can be achieved by promoting a nucleophilic substitution reaction between a modified cyclodextrin (B1172386) (e.g., 6-monotosyl-β-CD) and the carboxylate of fluorescein. beilstein-journals.org

Modifications on the xanthene structure and the benzoic acid or benzene moiety enable the design of fluorescein-based chemosensors with precise selectivity and sensitivity. espublisher.com For example, the Reimer-Tiemann reaction can be used to produce fluorescein aldehyde at the xanthene moiety. espublisher.com

Fluorinated Fluoresceins for Enhanced Photostability and Quantum Yield

Fluorination of fluorescein can lead to derivatives with enhanced photostability and quantum yield. acs.orgmdpi.com These fluorinated analogs, such as the Oregon Green dyes (2',7'-difluorofluorescein), often exhibit improved fluorescence properties compared to the parent fluorescein. acs.orgmdpi.compsu.eduresearchgate.net

The synthesis of fluorinated fluoresceins can involve the reaction of fluororesorcinols with phthalic anhydride or its derivatives. acs.orgresearchgate.net A key step in the synthesis of some fluorinated fluoresceins is the preparation of fluororesorcinols, which can be achieved through reactions involving (polyfluoro)nitrobenzenes. acs.org

Fluorinated fluoresceins typically have higher photostability and lower pKa values than fluorescein. acs.orgpsu.eduresearchgate.net For example, Oregon Green has a lower pKa (4.8) compared to fluorescein (6.5), which improves its fluorescence in acidic aqueous environments. psu.eduresearchgate.net Some fluorinated fluoresceins also exhibit very high quantum yields, ranging from 0.85 to 0.97. acs.orgresearchgate.net These combined properties make them superior fluorescent dyes for various applications, particularly in biological systems. acs.orgresearchgate.net

Conjugation Strategies with Biologically Active Molecules (e.g., Antibodies, Nucleoside Triphosphates)

Fluorescein and its derivatives are widely used to label biologically active molecules such as antibodies and nucleoside triphosphates. wikipedia.orgnih.gov This conjugation allows for the visualization and tracking of these molecules in biological assays.

Fluorescein isothiocyanate (FITC) is a common amine-reactive derivative used for conjugation, forming a thiourea (B124793) linkage with amine groups on proteins and other biomolecules. mdpi.comencyclopedia.pubwikipedia.org Succinimidyl ester modified fluoresceins, such as NHS-fluorescein and carboxyfluorescein succinimidyl ester (CFSE), are also frequently used amine-reactive derivatives, yielding more stable amide adducts. wikipedia.orgwikipedia.org PFP and TFP esters are likewise employed for conjugating fluorophores like fluorescein to primary amines in biomolecules. wikipedia.orglumiprobe.com

Fluorescein can be conjugated to nucleoside triphosphates and incorporated into probes enzymatically for techniques like in situ hybridization. wikipedia.org Fluorescein amidite reagents are used in the synthesis of labeled oligonucleotides for similar purposes. wikipedia.org

Conjugation to antibodies allows for their use in various analytical and diagnostic methods, including immunohistochemistry (IHC), enzyme-linked immunosorbent assay (ELISA), and fluorescence-activated cell sorting (FACS). acs.org While classical conjugation via amino acid residues is common, site-specific conjugation techniques are being developed to achieve better control over stoichiometry and conjugation site, leading to more homogeneous antibody conjugates with potentially improved properties. acs.orgmdpi.comnih.gov

Characterization Techniques for Synthesized Fluorescein Compounds

Characterization of synthesized fluorescein compounds and their derivatives is crucial to confirm their chemical structures and properties. Various analytical techniques are employed for this purpose.

Common spectroscopic methods include FTIR spectroscopy, 1H NMR spectroscopy, and mass spectrometry, which are used to confirm the chemical structures of synthesized fluorescein derivatives. nih.govresearchgate.net UV-Vis spectroscopy is utilized to determine the absorption properties, such as the maximum absorption wavelength (λmax) and extinction coefficient (ε). nih.govnih.govrsc.org Fluorescence spectroscopy is used to measure emission spectra, maximum emission wavelength (λem), and fluorescence quantum yield (ΦF). mdpi.commdpi.comnih.govrsc.org

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed for the separation and analysis of reaction mixtures, particularly for separating regioisomers of carboxyfluorescein esters nih.govacs.org and for assessing the purity of labeled oligonucleotides. glenresearch.comresearchgate.net Microelemental analysis can also be performed to confirm the elemental composition of the synthesized compounds. nih.gov

For fluorescein derivatives conjugated to nanoparticles, techniques like UV/Vis spectroscopy, Transmission Electron Microscopy (TEM) imaging, and dynamic light scattering (DLS) are used to characterize the resulting nanohybrids, determining their structure and properties, including size and distribution. nih.gov

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the electronic transitions of fluorescein and its derivatives, providing insights into their concentration, purity, and chemical environment icm.edu.plnih.govresearchgate.nettandfonline.comresearchgate.netacs.orgstanford.eduekb.egnih.govresearchgate.net. The absorption spectrum of fluorescein is highly sensitive to pH due to the presence of different ionic forms (cation, neutral, monoanion, and dianion) in equilibrium wikipedia.orgencyclopedia.pubmdpi.comwordpress.comresearchgate.net.

Under basic conditions (typically pH > 8), the di-anionic form of fluorescein predominates, exhibiting a strong absorption maximum around 490-495 nm wikipedia.orgencyclopedia.pubmdpi.comwordpress.comresearchgate.net. This absorption corresponds to the π-π* electronic transition of the xanthene chromophore. As the pH decreases, the equilibrium shifts towards the mono-anionic and neutral forms, resulting in changes in the absorption spectrum, including a decrease in absorbance at the longer wavelength maximum and the appearance of new bands at shorter wavelengths encyclopedia.pubmdpi.com. Fluorescein exhibits an isosbestic point at approximately 460 nm, indicating the presence of an equilibrium between two absorbing species wikipedia.org.

UV-Vis spectroscopy is also valuable for characterizing fluorescein derivatives and conjugates. Modifications to the fluorescein structure, such as halogenation, can lead to shifts in the absorption maxima tcichemicals.com. When fluorescein or its derivatives are conjugated to other materials, changes in the UV-Vis spectrum can indicate successful conjugation and potential interactions between the fluorophore and the attached molecule or matrix acs.orgstanford.edunih.gov. For instance, studies have used UV-Vis spectroscopy to confirm the formation of inclusion complexes with polymers, observing shifts and changes in absorbance bands nih.gov. Similarly, the binding of fluorescein-PEG to single-walled carbon nanotubes resulted in distinct optical absorbance compared to free fluorescein acs.orgstanford.edu.

Data from UV-Vis spectroscopy can be used to determine the concentration of the dye using the Beer-Lambert Law and to assess the dye-to-molecule ratio in conjugates. The high molar absorptivity of fluorescein contributes to its utility as a fluorescent label nih.gov.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique employed to identify functional groups and characterize the chemical structure of fluorescein and its derivatives, particularly after synthesis or chemical modification icm.edu.pltandfonline.comresearchgate.netnih.govekb.egnih.gov. FTIR provides a unique spectral fingerprint based on the vibrational modes of the molecule.

For pure fluorescein, characteristic absorption bands are observed in the FTIR spectrum. These typically include a wide band around 3400 cm-1 corresponding to the stretching vibrations of hydrogen-bonded hydroxyl groups. Narrower bands around 1200 cm-1 can be attributed to non-bonded hydroxyl group stretching. A band around 1605 cm-1 is associated with the C-O bond, and other peaks correspond to the vibrations of the aromatic rings within the xanthene and phthalic anhydride moieties ekb.eg.

FTIR spectroscopy is crucial for confirming the successful synthesis of fluorescein derivatives and conjugates. By comparing the FTIR spectrum of the modified compound to that of the starting material (fluorescein) and the modifying agent, the presence of new functional groups or the disappearance of characteristic peaks can be identified tandfonline.comresearchgate.netnih.gov. For example, the introduction of isothiocyanate, carboxylic acid, or amine groups results in the appearance of specific vibrational bands in the FTIR spectrum.

Furthermore, shifts in the characteristic FTIR bands of fluorescein upon complexation or conjugation can provide evidence of interactions between the fluorescein moiety and the material it is attached to tandfonline.comresearchgate.netnih.govekb.eg. Studies have used FTIR to confirm the chemical structures of synthesized fluorescein derivatives condensed with coupling agents researchgate.netnih.gov and to characterize polymers bearing fluorescein units tandfonline.com. Attenuated Total Reflectance FTIR (ATR-FTIR) is a variant of the technique that is particularly useful for analyzing solid or semi-solid samples, such as contact lenses containing fluorescein derivatives nih.gov.

Collectively, FTIR spectroscopy serves as a valuable tool for structural characterization, verifying the outcome of synthesis and modification reactions, and investigating the interactions of fluorescein and its derivatives in various chemical systems.

Spectroscopic and Photophysical Investigations of Fluorescein

Fundamental Spectroscopic Properties

The spectroscopic characteristics of fluorescein (B123965), including its absorption and emission profiles, are fundamental to its utility as a fluorescent probe. These properties are highly dependent on the ionization state of the molecule, which is dictated by the pH of the surrounding medium.

Absorption Maxima and Emission Maxima in Aqueous Solutions

In aqueous solutions, fluorescein can exist in multiple ionic forms depending on the pH: cationic, neutral, monoanionic, and dianionic species. Each form exhibits different absorption and emission characteristics. The dianionic form, which is prevalent under basic conditions (pH > 8.0), is the most strongly fluorescent species. squarespace.com

Under basic conditions (pH > 8.0), the dianionic form of fluorescein displays a primary absorption maximum around 490 nm with a high molar absorption coefficient (εM = 76900 M-1cm-1). squarespace.comvlabs.ac.in A shoulder is also observed around 475 nm. vlabs.ac.in The fluorescence emission maximum for the dianionic form in aqueous solution is typically around 512 nm to 515 nm, resulting in a strong green fluorescence. squarespace.comwikipedia.orgnih.govresearchgate.net

As the pH decreases, the absorption spectrum shifts to lower wavelengths (blue shift). vlabs.ac.inthermofisher.com The monoanion, which is more prevalent in the pH range of 4.3 to 6.47, exhibits two absorption peaks around 453 nm and 472 nm, with lower molar absorption coefficients compared to the dianion (εM ≈ 29000 M-1cm-1). vlabs.ac.in The neutral species, dominant in the pH range of 2 to 4, has an absorption peak around 435 nm in the visible region with the lowest absorption (εM = 11000 M-1cm-1). vlabs.ac.in The cationic form, present at very low pH, also has distinct spectral properties.

The emission spectrum, particularly when excited near the dianion's absorption peak at 490 nm, is largely dominated by the dianionic form, even in acidic solutions, although the fluorescence intensity is significantly reduced at lower pH. thermofisher.com

Here is a summary of the approximate absorption and emission maxima for the dianionic form in aqueous solution:

| Species | Absorption Maximum (nm) | Emission Maximum (nm) |

|---|---|---|

| Dianion | ~490 | ~512-515 |

pH Dependence of Fluorescence Spectra and Quantum Yield

The fluorescence of fluorescein is highly dependent on pH due to the different protonation states it can adopt. thermofisher.comsigmaaldrich.com The ionization equilibrium of fluorescein, with a pKa of 6.4, leads to pH-dependent absorption and emission over the range of 5 to 9. wikipedia.org

The dianionic form is highly fluorescent with a quantum yield close to 1 (around 0.93 to 0.95 in 0.1 M NaOH). squarespace.comthermofisher.com The monoanion also exhibits fluorescence, but with a lower quantum yield (around 0.37). thermofisher.com The neutral and cationic forms are significantly less fluorescent or almost non-fluorescent. squarespace.comthermofisher.comresearchgate.net Excitation of the neutral or cationic species can still result in emission from the anionic forms due to excited-state proton transfer, but with lower effective quantum yields. thermofisher.com

The fluorescence intensity of fluorescein dramatically decreases as the pH becomes acidic when excited at the absorption maximum of the dianionic form (490 nm). squarespace.com This is primarily due to the transition of the highly fluorescent dianionic form to less fluorescent or non-fluorescent species. squarespace.com

The pH dependence of the quantum yield makes fluorescein and its derivatives useful as fluorescent pH indicators. thermofisher.comsigmaaldrich.comresearchgate.net The fluorescence lifetimes of the protonated and deprotonated forms are also different (approximately 3 ns and 4 ns, respectively), which can be used for pH determination. wikipedia.org

Here is a table summarizing approximate quantum yields for different ionic species:

| Species | Approximate Quantum Yield (Φf) |

|---|---|

| Dianion | 0.93 - 0.95 |

| Monoanion | 0.37 |

| Neutral | 0.20 - 0.25 |

| Cation | 0.9 - 1 (in sulfuric acid), low in HCl |

Note: Quantum yield values for neutral and cationic forms can vary depending on the specific conditions and acids used. researchgate.net

Inner-Filter Effect and Self-Quenching Phenomena

At higher concentrations, fluorescein solutions can exhibit a decrease in observed fluorescence intensity due to inner-filter effects and self-quenching. nih.govplos.orgnih.gov

The inner-filter effect is a phenomenon where the observed fluorescence intensity is reduced due to the absorption of excitation light before it reaches all fluorophores in the sample (primary inner-filter effect) and the re-absorption of emitted fluorescence light by the fluorophores themselves or other absorbing species in the solution (secondary inner-filter effect). labbot.bioresearchgate.net This effect is dependent on the concentration of the fluorophore and the geometry of the fluorescence measurement setup. labbot.bioresearchgate.net

Self-quenching, also known as concentration quenching, occurs when the quantum yield of a fluorophore is reduced at high concentrations due to non-radiative energy transfer between identical fluorophore molecules that are in close proximity. plos.orgnih.gov This can happen through mechanisms like Förster Resonance Energy Transfer (FRET) or excimer formation. researchgate.net

Both inner-filter effects and self-quenching lead to a non-linear relationship between fluorescence intensity and fluorophore concentration at higher concentrations. These effects are particularly noticeable in fluorescein solutions at concentrations above a certain threshold, impacting quantitative fluorescence measurements. nih.gov For example, marked fluorescence quenching has been observed in sodium fluorescein solutions at concentrations above 0.000005% (>0.000005% w/v, c. 50 nM), with the emission wavelength shifting to longer wavelengths at even higher concentrations. nih.gov At 100 mM, fluorescein isothiocyanate (FITC), a derivative of fluorescein, showed 99.9% self-quenching. plos.org

Stokes Shift Analysis and its Optimization for Bioimaging

The Stokes shift is the difference in wavelength or energy between the maximum of the absorption spectrum and the maximum of the emission spectrum of a fluorescent molecule. For fluorescein, the Stokes shift for the dianionic form is typically around 22-25 nm (e.g., 490 nm absorption and 512-515 nm emission). wikipedia.orgnih.govresearchgate.net This shift occurs because the molecule relaxes to a lower vibrational energy level in the excited state before emitting a photon. atto-tec.com The solvent environment can also influence the Stokes shift due to reorientation around the excited-state dipole. atto-tec.com

While fluorescein has a relatively small Stokes shift compared to some other fluorophores, understanding and optimizing the Stokes shift is crucial, particularly for bioimaging applications. A larger Stokes shift is generally desirable in fluorescence microscopy and bioimaging because it helps to minimize overlap between the excitation and emission spectra. mpg.demdpi.comresearchgate.net This reduced overlap decreases the detection of scattered excitation light by the emission filter, leading to lower background noise and an improved signal-to-noise ratio. mdpi.comresearchgate.netnih.gov

For fluorescein, its relatively small Stokes shift can sometimes lead to challenges with background interference from scattered excitation light, especially in complex biological samples. While the intrinsic Stokes shift of fluorescein is a molecular property, strategies in bioimaging often involve careful selection of filters and excitation wavelengths to maximize the separation between excitation and emission signals and mitigate the impact of the Stokes shift. Developing derivatives of fluorescein or using different fluorophores with larger Stokes shifts are also approaches employed to optimize bioimaging. mpg.denih.govwikipedia.org

Advanced Spectroscopic Methodologies in Fluorescein Research

Advanced spectroscopic techniques are employed to gain deeper insights into the photophysical behavior of fluorescein and its interactions with its environment.

Luminescence Spectroscopy Applications

Luminescence spectroscopy, encompassing fluorescence and phosphorescence spectroscopy, is a powerful tool widely applied in various fields, including the study of fluorescein. creative-proteomics.comcore.ac.ukwikipedia.org Fluorescence spectroscopy, in particular, is extensively used due to its high sensitivity, specificity, and the ability to provide information about the molecular environment. creative-proteomics.comcore.ac.uk

In the context of fluorescein research, luminescence spectroscopy is used to:

Characterize spectral properties: Precisely determine absorption and emission maxima, bandwidths, and spectral shapes under different conditions, such as varying pH, solvent, and temperature. vlabs.ac.innih.govresearchgate.net

Measure fluorescence quantum yield and lifetime: Quantify the efficiency of fluorescence emission and the excited-state decay dynamics, which are sensitive to environmental factors and molecular interactions. wikipedia.orgthermofisher.comresearchgate.netresearchgate.net

Study pH sensing: Utilize the pH-dependent fluorescence intensity and spectral shifts of fluorescein to measure pH in various systems, including biological samples. squarespace.comwikipedia.orgthermofisher.comresearchgate.net

Investigate molecular interactions: Study the binding of fluorescein or its conjugates to biomolecules (e.g., proteins, nucleic acids) through changes in fluorescence intensity, spectral shifts, or anisotropy.

Monitor dynamic processes: Use time-resolved fluorescence spectroscopy to study excited-state dynamics, rotational diffusion, and energy transfer processes involving fluorescein. researchgate.net

Develop fluorescent probes and sensors: Design and characterize novel fluorescein derivatives with tailored spectroscopic properties for specific applications in bioimaging, sensing, and diagnostics. thermofisher.comrsc.org

Analyze concentration: Employ fluorescence intensity measurements for the quantitative analysis of fluorescein concentration in dilute solutions, although accounting for inner-filter effects and self-quenching is crucial at higher concentrations. nih.govplos.orgnih.gov

Luminescence spectroscopy, including techniques like steady-state and time-resolved fluorescence, provides essential data for understanding the complex photophysics of fluorescein and for developing its numerous applications in research and technology. thermofisher.comresearchgate.net

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to study the excited-state dynamics of fluorophores by measuring the decay of fluorescence intensity over time after excitation by a short pulse of light. moleculardevices.comnews-medical.netbmglabtech.com Unlike steady-state fluorescence measurements, which provide an average signal, TRFS provides information about the fluorescence lifetime, which is the average time a molecule spends in the excited state before emitting a photon. news-medical.netbmglabtech.com

For standard fluorophores like fluorescein, the fluorescence emission typically occurs within nanoseconds after excitation. moleculardevices.combmglabtech.com TRFS allows for the measurement of these short-lived fluorescence decays, providing insights into the molecule's local environment and interactions. news-medical.net The ability to measure changes in the picosecond or nanosecond time range makes TRFS particularly useful in studies of biomolecular structure and dynamics. news-medical.net

In TRFS, the excitation light pulse is shorter than the fluorescence decay time. bmglabtech.com By introducing a delay between the excitation pulse and the measurement window, short-lived background fluorescence from the sample or instrument can be minimized, leading to significantly improved signal-to-noise ratios. moleculardevices.combmglabtech.com This time-gated detection is a key advantage of TRFS, especially when dealing with samples exhibiting high autofluorescence. bmglabtech.com

Studies on fluorescein using TRFS have investigated its time-resolved fluorescence properties, including self-quenching and collisional quenching by substances like iodide. nih.gov These studies can reveal how the fluorescence lifetime of fluorescein is affected by its concentration and the presence of quenchers in the environment. nih.gov Furthermore, TRFS can be used to study the dynamics of fluorescein relaxation from the excited state, which can provide information about the local environment, such as in the context of amyloid fibril aggregation. osti.gov

Photobleaching Mechanisms and Photostability Studies

Photobleaching is the irreversible photochemical alteration of a fluorescent molecule, resulting in the permanent loss of its fluorescence emission. austinpublishinggroup.comresearchgate.net This phenomenon is a significant limitation in many fluorescence-based techniques, particularly those requiring prolonged illumination or high excitation intensities, such as fluorescence microscopy and single-molecule detection. austinpublishinggroup.com Fluorescein is known to exhibit a relatively high rate of photobleaching. thermofisher.com

Photobleaching reactions typically occur when fluorophores are in their excited singlet or triplet states. austinpublishinggroup.com While the exact mechanisms can be complex and depend on the specific fluorophore and its environment, molecular oxygen is widely believed to play a crucial role in mediating the formation of photoproducts. researchgate.netnih.gov Type I photobleaching mechanisms involve the interaction of the excited fluorophore with other molecules (including oxygen) to produce reactive species like free radicals, while Type II mechanisms involve energy transfer from the excited fluorophore to oxygen, generating reactive singlet oxygen.

However, photobleaching can also occur in the absence of oxygen through reactions between the triplet state of the fluorophore and molecules or impurities in the local environment. austinpublishinggroup.com This non-oxygen mediated photobleaching has been reported for fluorescein. austinpublishinggroup.com

Studies on the photostability of fluorescein and its derivatives often involve investigating the factors that influence the rate of photobleaching and developing strategies to mitigate it. Fluorescence correlation spectroscopy (FCS) is a technique that can be used to investigate the photobleaching properties of fluorophores in solution, allowing for the measurement of photobleaching rates and the dynamics of the triplet state. researchgate.net Understanding the formation and decay rates of the triplet state is crucial because the triplet state plays a central role in photobleaching processes. researchgate.net

Various approaches have been explored to enhance the photostability of fluorescent dyes, including the use of chemical additives like oxygen scavengers and antioxidants, although their effectiveness can vary depending on the fluorophore. nih.gov Research also suggests that the local environment, such as confinement in specific matrices, can influence photostability. nih.gov

Computational and Theoretical Spectroscopy

Computational and theoretical methods, particularly those based on quantum chemistry, are increasingly employed to complement experimental spectroscopic studies of fluorescein and its derivatives. These methods provide valuable insights into the electronic structure, excited states, and photophysical properties of these molecules, aiding in the interpretation of experimental data and the design of new fluorescent probes. scilit.commdpi.com

Electronic Structure Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used computational methods for investigating the electronic structure and spectroscopic properties of molecules like fluorescein. scilit.commdpi.comresearchgate.netnih.govmdpi.comresearchgate.net DFT is used to determine the optimized ground-state geometry and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is related to the electronic transitions and can provide insights into the molecule's reactivity and optical properties. researchgate.net

TD-DFT is an extension of DFT that is used to calculate the energies and properties of excited states, including vertical excitation energies, which correspond to the absorption of light. researchgate.netnih.govmdpi.comrsc.org By calculating the oscillator strengths associated with these transitions, theoretical absorption spectra can be simulated. researchgate.net TD-DFT calculations can also be used to study the character of excited states, such as whether they involve intramolecular charge transfer. rsc.orgchemrxiv.org

Studies utilizing DFT and TD-DFT on fluorescein derivatives have investigated the impact of structural modifications on their electronic and photophysical parameters. researchgate.net These calculations can help predict how attaching different functional groups affects properties like the energy gap, electron injection efficiency, and light-harvesting efficiency, which are relevant for applications such as dye-sensitized solar cells. researchgate.net

While DFT and TD-DFT can provide good agreement with experimental absorption spectra, accurately predicting fluorescence emission energies can be more challenging, often requiring consideration of excited-state geometry relaxation and solvent effects. nih.gov

Modeling of Excited State Geometries and Conformational Changes

Understanding the geometry and conformational changes that occur in the excited state is crucial for explaining the photophysical behavior of fluorescent molecules, including fluorescein. Upon excitation, a molecule transitions to an excited state, which may have a different equilibrium geometry compared to the ground state. mdpi.commarshall.edu Relaxation to this excited-state minimum energy geometry can occur before fluorescence emission. marshall.edu

Computational methods, often in conjunction with TD-DFT, can be used to optimize the geometries of molecules in their excited states. mdpi.comrsc.org By comparing the optimized geometries of the ground and excited states, researchers can identify structural changes, such as bond length alterations or dihedral angle rotations, that may influence the fluorescence properties. mdpi.comresearchgate.net

For some molecules, conformational changes in the excited state can lead to non-radiative decay pathways, which reduce the fluorescence quantum yield. mdpi.com Modeling these changes, such as twisted intramolecular charge-transfer (TICT) states, can help explain phenomena like fluorescence quenching in certain environments. mdpi.com

Computational studies on fluorescein and related xanthene dyes have explored the role of conformational flexibility and the potential for excited-state structural changes in their photophysics. researchgate.net These investigations can provide insights into how the molecular structure influences the relaxation pathways and fluorescence efficiency.

Simulation of Fluorescence Spectra

Simulating fluorescence spectra computationally involves calculating the energy of the transition from the excited state back to the ground state (emission). mdpi.commarshall.edu This typically requires optimizing the geometry of the excited state from which emission occurs and then calculating the vertical de-excitation energy. mdpi.com

Theoretical fluorescence spectra can be simulated based on the calculated emission energies and considering factors such as vibrational modes and solvent effects. researchgate.netarxiv.org While early computational approaches focused on predicting fluorescence maxima, more advanced methods aim to simulate the entire spectral shape. marshall.eduarxiv.org

Studies have demonstrated the ability to calculate vibrationally resolved absorption and emission spectra for fluorescein dianion in different phases using computational methods. researchgate.net These simulations can help to understand the influence of the environment, such as solvation, on the fluorescence characteristics. researchgate.net

Computational modeling can also be used to predict the evolution of fluorescence spectra with changes in conditions like pH, which is particularly relevant for fluorescein due to its pH-sensitive fluorescence. mdpi.com By modeling the emission spectra of different prototropic forms of fluorescein, it is possible to establish theoretical models for the pH dependence of its fluorescence spectrum. mdpi.com

Research Paradigms in Fluorescein Based Sensing and Probing

Design Principles for Fluorescent Probes

The foundation for designing effective fluorescein-based probes lies in the ability to control their fluorescence output in response to a specific stimulus. rsc.org This is typically achieved by tethering a recognition moiety to the fluorescein (B123965) core, which, upon interaction with the target analyte, triggers a conformational or electronic change that alters the photophysical properties of the fluorophore. A number of strategic mechanisms are employed to achieve this switching behavior.

One of the most effective strategies for creating "off-on" fluorescent probes is the use of a spirolactam ring structure. In its native state, the spirolactam form of a fluorescein derivative is non-fluorescent and colorless. This is because the spirolactam structure disrupts the π-conjugated system of the xanthene core, which is essential for its fluorescence.

The activation mechanism involves a specific chemical interaction with an analyte, such as a metal ion, which induces the opening of the spirolactam ring. nih.govresearchgate.net This structural transformation from a spirolactam to an open-chain amide form restores the conjugated π-system of the fluorescein fluorophore, resulting in a dramatic increase in fluorescence and a visible color change. rsc.orgresearchgate.net This "off-on" switching is highly efficient, providing a high signal-to-noise ratio. The selectivity of the probe is determined by the specific ligand or receptor site that is integrated into the molecule to interact with the target analyte and trigger the ring-opening. For instance, a probe incorporating N-(2,7-Dichlorofluorescein)lactam-N′-phenylthiourea was developed as a colorimetric and fluorescent sensor for anions like acetate (B1210297), fluoride, and dihydrogen phosphate. The interaction between the anion and the thiourea (B124793) moiety induced the ring-opening of the spirolactam, leading to both a color change from colorless to pink and a distinct fluorescence turn-on. researchgate.net

| Probe Structure Element | Initial State | Trigger | Final State | Consequence |

| Spirolactam Ring | Closed, Non-conjugated | Analyte Binding (e.g., metal ion, anion) | Open, Conjugated Amide | Fluorescence "Turn-On", Color Change |

| Xanthene Core | Non-fluorescent | Ring Opening | Highly Fluorescent | High Signal-to-Noise Ratio |

| Recognition Moiety | Unbound | Analyte Interaction | Bound to Analyte | Induces Ring Opening |

Photoinduced Electron Transfer (PeT) is a powerful and widely utilized mechanism for designing fluorescent probes with "off-on" switching capabilities. rsc.orgselectscience.net The fundamental design of a PeT sensor consists of three components: a fluorophore (in this case, fluorescein), a receptor for the analyte, and a spacer connecting them. almacgroup.com

In the absence of the analyte (the "off" state), upon excitation of the fluorophore, an electron is transferred from the receptor (the electron donor) to the excited-state fluorophore (the electron acceptor). This process provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus quenching the fluorescence. nih.gov The efficiency of this quenching is dependent on the relative energy levels of the highest occupied molecular orbital (HOMO) of the receptor and the frontier orbitals of the fluorophore.

When the target analyte binds to the receptor, the redox potential of the receptor is altered, typically making it a poorer electron donor. This change inhibits the PeT process. almacgroup.com Consequently, upon excitation, the fluorophore can no longer be efficiently quenched by the receptor and returns to the ground state via the emission of a photon, leading to a "turn-on" of fluorescence. nih.gov Studies have shown that for fluorescein derivatives, the fluorescence properties are controlled by a PeT process from the benzoic acid moiety to the xanthene ring, with a specific threshold for the HOMO level of the benzoic acid moiety determining the OFF/ON switching. nih.gov The choice of receptor dictates the selectivity of the probe for a particular analyte. almacgroup.com Phenolic groups have been demonstrated to be more effective than the more commonly used amino groups in introducing pH-dependent PeT quenching in fluorescent dyes. acs.org

| Component | Role in "Off" State | Role in "On" State |

| Fluorescein (Fluorophore) | Excited state is quenched by electron transfer. | Fluorescence is restored as PeT is blocked. |

| Receptor | Donates an electron to the excited fluorophore. | Binds to the analyte, increasing its oxidation potential. |

| Analyte | Absent. | Binds to the receptor, inhibiting its ability to donate an electron. |

The Inner Filter Effect (IFE), once considered a source of error in fluorescence measurements, has been repurposed as a versatile principle for designing fluorescent sensing systems. nih.govresearchgate.net Unlike mechanisms that require direct molecular conjugation or interaction between the fluorophore and the recognition unit, IFE-based sensing relies on the spectral overlap between an absorber and a fluorophore. nih.gov

There are two types of IFE: the primary inner filter effect and the secondary inner filter effect. The primary IFE occurs when the absorber attenuates the excitation light, reducing the number of photons reaching the fluorophore. The secondary IFE occurs when the absorber absorbs the emitted fluorescence, as there is an overlap between the emission spectrum of the fluorophore and the absorption spectrum of the absorber. edinst.com

In a typical IFE-based fluorescein sensor, fluorescein acts as the fluorophore. An absorber, whose absorption properties change in the presence of an analyte, is also present in the solution. If the absorption spectrum of the absorber overlaps with the excitation or emission spectrum of fluorescein, the fluorescence of fluorescein will be quenched. acs.org When the analyte interacts with the absorber, causing a change in its absorption spectrum (e.g., a decrease in absorbance or a spectral shift), the IFE is diminished, and the fluorescence of fluorescein is restored or enhanced. This approach offers flexibility in design because it does not necessitate a covalent linkage between the fluorophore and the sensing moiety. nih.gov For example, a sensing system for horseradish peroxidase (HRP) was developed where the HRP-triggered formation of an oxidized product acted as an absorber for fluorescein's fluorescence. acs.org

| Condition | Mechanism | Result on Fluorescein Fluorescence |

| Presence of Absorber | Absorber absorbs excitation and/or emitted light from fluorescein. | Quenching |

| Analyte Interaction with Absorber | Analyte alters the absorption spectrum of the absorber, reducing spectral overlap. | Recovery or Enhancement |

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenched Fluorescence (CHQF) are mechanisms that rely on the binding of metal ions to a chelating ligand attached to the fluorescein fluorophore.

In the CHEF effect, the fluorescence of the probe is significantly enhanced upon binding to a metal ion. nih.govresearcher.life This enhancement can be attributed to several factors. The chelation can increase the structural rigidity of the molecule, which reduces energy loss through non-radiative pathways such as vibrations and rotations. nih.gov This leads to a higher fluorescence quantum yield. The binding of the metal ion can also inhibit other quenching processes, such as PeT. researcher.life For example, a probe that is weakly fluorescent due to the isomerization of a C=N bond in its structure can exhibit a significant fluorescence enhancement upon chelation with a metal ion, which restricts this isomerization. nih.gov

Conversely, in the CHQF effect, the fluorescence is quenched upon metal ion binding. This is often observed with paramagnetic metal ions, which can induce quenching through energy or electron transfer processes. nih.gov The heavy atom effect, where the proximity of a heavy metal ion enhances spin-orbit coupling and promotes intersystem crossing to the non-emissive triplet state, can also lead to fluorescence quenching.

| Mechanism | Description | Example |

| CHEF | Fluorescence is enhanced upon metal ion chelation due to increased rigidity and/or inhibition of quenching processes. nih.govchemicalpapers.com | A fluorescein-based probe with a flexible chelating arm shows low fluorescence. Upon binding a metal ion like Al³⁺ or Zn²⁺, the structure becomes rigid, leading to a significant increase in fluorescence intensity. acs.org |

| CHQF | Fluorescence is quenched upon metal ion chelation due to processes like paramagnetic quenching or the heavy atom effect. nih.gov | A fluorescein probe may be quenched by paramagnetic ions like Cu²⁺ or Fe³⁺ through energy transfer. |

Aromatic substitution reactions provide a robust mechanism for designing fluorescent probes, particularly for nucleophilic species. nih.gov In this design, the fluorescein fluorophore is typically modified with a group that quenches its fluorescence and can also act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

The probe in its initial state is non-fluorescent or weakly fluorescent. Upon reaction with a specific nucleophilic analyte, the quenching group is displaced and replaced by the nucleophile. This substitution reaction leads to a rearrangement of the electronic structure of the molecule, which restores the fluorescence of the fluorescein core. researchgate.net This "off-on" response is triggered by a specific chemical reaction, making the probe highly selective. The reactivity of the probe can be tuned by modifying the electronic properties of the aromatic ring or the nature of the leaving group. For instance, probes have been designed to discriminate between different biothiols like cysteine and homocysteine based on their differential reactivity in SNAr substitution-rearrangement reactions. researchgate.net

The combination of Michael addition and subsequent cyclization reactions is a sophisticated strategy for creating highly selective fluorescent probes, especially for biothiols like cysteine. nih.govrsc.org The general design involves a fluorescein molecule that is rendered non-fluorescent, often by converting it into a spirocyclic form, and is also functionalized with an α,β-unsaturated carbonyl group (a Michael acceptor). researchgate.net

The detection mechanism proceeds in a cascaded fashion. First, the thiol group of the analyte undergoes a Michael addition reaction with the α,β-unsaturated system of the probe. researchgate.netrsc.org This is followed by an intramolecular cyclization reaction involving another functional group on the analyte, such as an amine. This cyclization event leads to the cleavage of the linker connecting the recognition site to the fluorophore, releasing the fluorescein in its highly fluorescent open form. rsc.org The requirement for both the initial Michael addition and the subsequent intramolecular cyclization provides a high degree of selectivity for analytes that possess the necessary functional groups in the correct spatial arrangement, such as cysteine. nih.gov

Metal Complex Reactions

Fluorescein and its derivatives serve as versatile platforms for the development of fluorescent chemosensors. The fundamental principle behind their use in metal ion detection lies in the modulation of their fluorescence properties upon complexation with a target metal ion. Several reaction mechanisms are commonly employed, with the most prominent being the spirolactam ring-opening mechanism. In their 'off' state, many fluorescein-based probes exist in a non-fluorescent spirolactam form. The coordination of a metal ion to a chelating moiety attached to the fluorescein scaffold induces a conformational change, leading to the opening of the spirolactam ring. researchgate.netresearchgate.net This structural transformation restores the conjugated xanthene fluorophore, resulting in a significant enhancement of fluorescence, often referred to as a "turn-on" response. researchgate.net

Another prevalent mechanism is Photoinduced Electron Transfer (PET). In PET-based sensors, the fluorescein fluorophore is linked to a metal ion receptor. In the absence of the target metal ion, an electron transfer occurs from the receptor to the excited fluorophore, quenching its fluorescence. nih.gov Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a recovery of fluorescence. nih.govijamtes.org Chelation-Enhanced Fluorescence (CHEF) is another mechanism where the binding of a metal ion to the probe restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence quantum yield. espublisher.com Conversely, in some sensor designs, the formation of a metal complex can induce fluorescence quenching through mechanisms like spin-orbit coupling, particularly with paramagnetic metal ions.

Fluorescein-Based Probes for Ion Detection

The inherent photophysical properties of fluorescein, such as high quantum yield and absorption coefficients, make it an ideal scaffold for designing probes for various ions. espublisher.comresearchgate.net By functionalizing the fluorescein core with specific ion recognition moieties, researchers have developed a vast library of sensors for both cations and anions.

Fluorescein derivatives have been extensively utilized for the detection of a wide range of biologically and environmentally significant metal ions. ijamtes.org

Copper (Cu²⁺): Numerous fluorescein-based probes have been developed for the detection of Cu²⁺. For instance, a probe synthesized from fluorescein, hydrazine (B178648) hydrate, and 5-p-nitrophenylfurfural (N2) demonstrated a selective "off-on" fluorescence response to Cu²⁺ with a detection limit of 0.10 μM. nih.gov The sensing mechanism involves a 1:1 complexation ratio between the probe and Cu²⁺. nih.gov Another probe, N4, also based on a fluorescein derivative, exhibited high selectivity and sensitivity for Cu²⁺ with a low detection limit of 1.20 μM and could be used for naked-eye detection over a broad pH range of 6–9. frontiersin.orgnih.gov The interaction between N4 and Cu²⁺ also occurs in a 1:1 stoichiometry. frontiersin.orgnih.gov

Mercury (Hg²⁺): Fluorescein-based sensors are effective for detecting toxic Hg²⁺ ions. A probe with a rhodamine B lactam structure modified with 3-methyl-2-thiophenecarboxaldehyde (B51414) showed a selective "off-on" response to Hg²⁺ with a detection limit of 1.5 ppb. rsc.org Another fluorescein-carbazole-based sensor, FLN, exhibited a distinct fluorescence enhancement at 525 nm in the presence of Hg²⁺ with a detection limit of 40 nM, operating through a "PET-off" mechanism. researchgate.net A fluorescein hydrazone conjugate (H2L3) was synthesized and showed high selectivity and sensitivity towards Hg²⁺ with a detection limit of 1.24 μM. rsc.org

Iron (Fe³⁺): Probes for Fe³⁺, an essential but potentially toxic metal ion, have also been developed. A benzothiazole-functionalized fluorescein derivative demonstrated a nanomolar detection limit (7.4 nM) for Fe³⁺. nih.gov Another rhodamine-based probe, Py, was designed for detecting Fe³⁺ in cells, with a detection limit of 1.18 x 10⁻⁸ mol/L. nih.gov The sensing mechanism for many of these probes involves the Fe³⁺-induced opening of a spirolactam ring. researchgate.netresearchgate.net

Palladium (Pd²⁺): The unique reactivity of palladium has been exploited in the design of specific probes. Fluorescent probes containing allylidene-hydrazone ligands linked to a colorless rhodamine-spirolactam have been shown to have a high affinity for Pd²⁺, resulting in a significant color change and a fluorescence enhancement of approximately 170-fold. nih.gov

Zinc (Zn²⁺): As a crucial element in many biological processes, the detection of Zn²⁺ is of significant interest. Fluorescein-based probes like Zinpyr-1 and Zinpyr-2 have been synthesized and exhibit dissociation constants for Zn²⁺ of less than 1 nM with quantum yields approaching unity. ucsd.edu These probes function through the inhibition of a PET quenching pathway upon Zn²⁺ binding. ucsd.edu A fluorescein dye bearing an imidazole (B134444) group (FI-1) acts as a colorimetric and "turn-on" fluorescent sensor for Zn²⁺, with the binding of the ion causing the spirolactam ring to open. researchgate.net

Magnesium (Mg²⁺): While challenging due to its weak coordination properties, probes for Mg²⁺ have been developed. The KMG series of probes, which feature a charged β-diketone as a specific binding site, exhibit an "off-on" type fluorescent response to Mg²⁺. nih.gov A newer probe, Mag-520, has shown a 10-fold higher affinity for Mg²⁺ over Ca²⁺, a common interfering ion. nih.gov

| Metal Ion | Probe Name/Type | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Cu²⁺ | N2 | 0.10 μM nih.gov | Complexation nih.gov |

| Cu²⁺ | N4 | 1.20 μM frontiersin.orgnih.gov | Spirolactam ring-opening frontiersin.orgnih.gov |

| Hg²⁺ | Rhodamine B-based | 1.5 ppb rsc.org | Spirolactam ring-opening rsc.org |

| Hg²⁺ | FLN | 40 nM researchgate.net | PET-off researchgate.net |

| Fe³⁺ | Benzothiazole-functionalized fluorescein | 7.4 nM nih.gov | Not specified |

| Fe³⁺ | Py (Rhodamine-based) | 1.18 x 10⁻⁸ M nih.gov | Spirolactam ring-opening nih.gov |

| Pd²⁺ | Allylidene-hydrazone ligand | Not specified | Complexation nih.gov |

| Zn²⁺ | Zinpyr-1 and Zinpyr-2 | <1 nM (Kd) ucsd.edu | PET inhibition ucsd.edu |

| Mg²⁺ | KMG series | Not specified | PET nih.gov |

| Mg²⁺ | Mag-520 | Not specified | Chelation |

Fluorescein-based probes have also been engineered for the detection of specific anions.

Hypochlorite (B82951) (OCl⁻): Due to its role in the immune system and its strong oxidizing nature, the detection of hypochlorite is important. Two fluorescent probes, FN-1 and FN-2, based on mono- and bis-formylated fluorescein, were developed for the selective and sensitive detection of OCl⁻. These probes exhibit a rapid response and have detection limits of 0.21 μM and 0.23 μM, respectively. researchgate.netfigshare.com The sensing mechanism involves the oxidation of the formyl group by hypochlorite.

Fluorescein-Based Probes for Small Molecule and Biomolecule Detection

The versatility of fluorescein chemistry extends to the detection of various small molecules and biomolecules that play critical roles in cellular physiology and pathology.

Thiols: Thiols, such as cysteine, homocysteine, and glutathione, are crucial for maintaining cellular redox balance. A diselenide-containing fluorescent probe based on a fluorescein scaffold has been developed for the rapid and selective detection of thiols. rsc.org Another approach involves a probe composed of fluorescein and rhodamine connected by a dithiol linker, which is selectively cleaved by thiols, leading to an increase in fluorescein fluorescence. sci-hub.se

Carbon Monoxide (CO): As a gaseous signaling molecule, the detection of CO in biological systems is of great interest. A readily available fluorescein-based fluorescent probe has been developed for the rapid detection of CO in nearly whole aqueous solutions. This probe demonstrates high selectivity and sensitivity with a low detection limit of 37 nM. nih.govacs.orgresearchgate.net

Hydrogen Sulfide (H₂S): Another important gasotransmitter, H₂S, can be detected using fluorescein-based probes. A novel probe was designed to detect H₂S through an azide-reduction mechanism, showing great linearity in its fluorescent response to varying H₂S concentrations. nih.govmdpi.com Another probe was developed with a linear detection range of 20 to 100 μM for H₂S and a detection limit of 1 μM. acs.org

| Molecule | Probe Type | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Thiols | Diselenide-containing fluorescein | Not specified | Not specified rsc.org |

| Thiols | Fluorescein-rhodamine with dithiol linker | Not specified | Cleavage of dithiol linker sci-hub.se |

| Carbon Monoxide | Fluorescein-based | 37 nM nih.govacs.orgresearchgate.net | Not specified |

| Hydrogen Sulfide | Azide-based fluorescein | Not specified | Azide-reduction nih.govmdpi.com |

| Hydrogen Sulfide | Fluorescein-based | 1 μM acs.org | Not specified |

While the primary focus of fluorescein-based probe development has been on biological and environmental analytes, the underlying chemical principles can be adapted for the detection of other hazardous substances. The development of fluorescein-based sensors for chemical warfare agents often relies on specific reactions between the agent and a recognition group on the probe, leading to a change in the fluorescence output of the fluorescein core. The design of such probes requires careful consideration of the chemical reactivity of the target agent to ensure high selectivity and a rapid response.

Detection of Phosphorus-Containing Amino Acid Herbicides

Fluorescein and its analogues have proven to be effective labeling reagents for the highly sensitive detection of phosphorus-containing amino acid herbicides, such as glyphosate (B1671968) and glufosinate, as well as glyphosate's primary metabolite, aminomethylphosphonic acid (AMPA). nih.gov These herbicides are derivatized with fluorescein-based compounds to render them fluorescent, enabling their detection at very low concentrations using techniques like micellar electrokinetic chromatography (MEKC) with laser-induced fluorescence (LIF) detection. nih.gov

A study comparing three fluorescein analogues—fluorescein isothiocyanate isomer I (FITC), 5-(4,6-dichlorotriazinylamino) fluorescein (DTAF), and 5(6)-carboxyfluorescein (B613776) N-succinimidyl ester (CFSE)—found DTAF to be the most suitable choice for this application. nih.gov The optimal procedure involves a derivatization step with DTAF at 40°C for one hour. The subsequent analysis by MEKC, using the nonionic surfactant Brij-35 in the running buffer, improves selectivity and sensitivity by shifting interference from the excess DTAF. nih.gov This methodology is rapid and sensitive, allowing for the analysis of these herbicides in environmental samples without needing pre-concentration steps. nih.gov While other dyes like indocyanine have been shown to provide faster labeling reactions, fluorescein derivatives remain a key tool in this analytical field. nih.gov

| Analyte | Lowest Detectable Concentration (µg/L) | Precision (RSD %) |

|---|---|---|

| Glyphosate | 0.06 - 0.16 | 2.1 - 3.2 |

| Glufosinate | 0.06 - 0.16 | 2.1 - 3.2 |

| AMPA | 0.06 - 0.16 | 2.1 - 3.2 |

Biomacromolecular Activity and Disease Diagnosis

Fluorescein's intense fluorescence makes it a valuable tool for identifying and visualizing biomacromolecules and cellular components in disease diagnosis. nih.gov Its application spans from immunohistological staining to in vivo imaging for various pathologies. nih.gov In laboratory diagnostics, one of the most common uses of fluorescein is as a fluorescent conjugate for secondary antibodies in techniques like the enzyme-linked immunosorbent assay (ELISA), which allows for the detection of specific proteins or other antigens. nih.gov

Clinically, fluorescein is employed as a fluorescent tag in imaging procedures to diagnose and monitor diseases. For instance, it can be used in cardioscopy for the detection of coronary artery disease and in microendoscopy to highlight crypt structures in colorectal tissue, aiding in the search for dysplasia. nih.gov The ability of fluorescein to provide sensitive and uniform highlighting of tissue abnormalities and even individual blood vessels makes it a versatile agent in diagnostic procedures. nih.gov The development of a wide array of fluorescent probes, including those based on fluorescein, has become essential for detecting disease-related bioactive molecules and monitoring key physiological processes at the cellular level and in vivo. nih.gov

pH-Sensitive Fluorescent Probes for Biological Systems